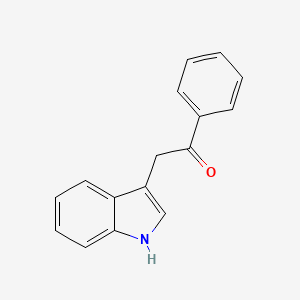

2-(1H-indol-3-yl)-1-phenylethanone

Description

BenchChem offers high-quality 2-(1H-indol-3-yl)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-1-phenylethanone |

InChI |

InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)10-13-11-17-15-9-5-4-8-14(13)15/h1-9,11,17H,10H2 |

InChI Key |

INIVKISWFHQGAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Utility of 2-(1H-indol-3-yl)-1-phenylethanone

Executive Summary

The compound 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5) is a highly versatile indole-derivative featuring an ethyl bridge linked to a phenylketone moiety. In modern medicinal chemistry, this scaffold serves as a critical intermediate in the synthesis of advanced central nervous system (CNS) therapeutics, particularly those targeting the μ-opioid receptor (MOR) and the Opioid Receptor-Like 1 (ORL-1)[1][2]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, field-proven synthetic methodologies, and downstream pharmacological applications.

Physicochemical Profiling & Structural Analysis

Understanding the baseline chemical properties of 2-(1H-indol-3-yl)-1-phenylethanone is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the indole ring provides a hydrogen bond donor (N-H), while the ketone acts as a hydrogen bond acceptor, facilitating diverse non-covalent interactions in receptor binding pockets.

Notably, its calculated LogP of ~3.2 places it squarely within the optimal lipophilicity range (LogP 2.0–4.0) for blood-brain barrier (BBB) penetration, a mandatory characteristic for its downstream derivatives intended for CNS analgesia[1][3].

Quantitative Chemical Data Summary

| Parameter | Specification |

| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |

| CAS Registry Number | 63336-26-5 |

| Molecular Formula | C16H13NO |

| Molecular Weight | 235.285 g/mol |

| Melting Point | 165.5 – 166.5 °C |

| Predicted Density | 1.212 ± 0.06 g/cm³ |

| LogP (Octanol/Water) | ~3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Data compiled from standardized chemical synthesis databases and predictive modeling[1][3][4].

Advanced Synthetic Methodologies

The synthesis of α-arylated ketones traditionally relies on transition-metal-catalyzed cross-coupling, which often requires expensive ligands and rigorous exclusion of air. However, recent advancements have introduced highly efficient, transition-metal-free, and alternative catalytic pathways. Below are two rigorously validated protocols for synthesizing 2-(1H-indol-3-yl)-1-phenylethanone.

Method A: Transition-Metal-Free Intermolecular α-Arylation via Enolonium Species

This protocol exploits the extraordinary electrophilicity of enolonium species (umpoled enolates) generated in situ using hypervalent iodine reagents. This allows for direct intermolecular coupling with unfunctionalized indoles[5][6].

Mechanistic Causality: Classical enolates are nucleophilic. By reacting a TMS-enol ether with a hypervalent iodine reagent activated by a Lewis acid (BF3·OEt2), the polarity of the alpha-carbon is reversed (umpolung), creating a highly reactive electrophilic enolonium intermediate. The cryogenic temperature (-78 °C) is strictly required to stabilize this transient species and prevent premature decomposition before the indole nucleophile is introduced[6].

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Koser's reagent (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Cooling & Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Boron trifluoride etherate (BF3·OEt2, 3.8 equiv). Note: The Lewis acid is crucial for activating the hypervalent iodine species.

-

Enolonium Generation: Slowly add 1-phenyl-1-trimethylsiloxyethylene (TMS-enol ether of acetophenone, 1.0 equiv). Stir for 10 minutes at -78 °C to ensure complete formation of the enolonium intermediate.

-

Arylation: Introduce indole (1.6 to 5.0 equiv) dropwise into the solution. Maintain the temperature at -78 °C for 0.49 hours[1][5].

-

Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 2-(1H-indol-3-yl)-1-phenylethanone.

Synthetic Workflow of Enolonium-Mediated α-Arylation of Ketones.

Method B: Nickel-Catalyzed Dehydrogenative Cross-Coupling

An alternative route involves the oxidative coupling of primary alcohols with organotriflates, utilizing a Ni(0) catalyst. This method is highly valuable when starting from readily available indole-3-ethanol derivatives[7][8].

Mechanistic Causality: This reaction merges three catalytic cycles. Acetone is employed as a sacrificial hydrogen acceptor, driving the dehydrogenation of the primary alcohol to an aldehyde in situ. The Ni(0) catalyst subsequently facilitates a carbonyl-Heck-type carbon-carbon bond formation between the aldehyde and the organotriflate, yielding the target ketone[8].

Step-by-Step Protocol:

-

Catalyst Assembly: In a nitrogen-filled glovebox, charge a reaction vial with Ni(cod)2 (10 mol %) and 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos, 12 mol %).

-

Substrate Addition: Add the primary alcohol precursor (1.0 equiv) and phenyltriflate (1.2 equiv).

-

Reagent Introduction: Add tetramethylpiperidine (TMP, 2.0 equiv) as the base and acetone (5.0 equiv) as the hydrogen acceptor.

-

Heating: Seal the vial, remove it from the glovebox, and heat the mixture to 130 °C for 24 hours[7].

-

Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via column chromatography.

Pharmacological Applications & Downstream Derivatization

2-(1H-indol-3-yl)-1-phenylethanone is not typically an end-stage active pharmaceutical ingredient (API); rather, it is a high-value intermediate. Its primary industrial application lies in the synthesis of substituted cyclohexyldiamines , a novel class of analgesics[2][9].

Synthesis of Oxime Intermediates

The ketone moiety of 2-(1H-indol-3-yl)-1-phenylethanone is readily converted into an oxime, a critical step for subsequent amine formations.

-

Protocol: React 2-(1H-indol-3-yl)-1-phenylethanone with hydroxylamine hydrochloride and potassium acetate in ethanol for 27 hours. This yields 3-(2-Hydroxyimino-2-phenylethyl)indole with up to 90% efficiency[1][9].

Dual ORL-1 and μ-Opioid Receptor Agonists

The downstream cyclohexyldiamine derivatives synthesized from this scaffold exhibit high binding affinities for both the μ-opioid receptor (MOR) and the Opioid Receptor-Like 1 (ORL-1 / Nociceptin receptor) [2][10].

Clinical Causality: Traditional MOR agonists (like morphine) provide profound analgesia but are severely limited by side effects such as respiratory depression, tolerance, and addiction. Co-activation of the ORL-1 receptor modulates the MOR pathway, effectively widening the therapeutic window. The ORL-1 activation inhibits adenylate cyclase via Gi/o protein coupling, synergizing with MOR to provide potent pain relief while mitigating classical opioid-related adverse events[2][10].

Pharmacological Signaling Pathway of Downstream Cyclohexyldiamine Derivatives.

Conclusion

2-(1H-indol-3-yl)-1-phenylethanone (MW: 235.285 g/mol ) stands as a structurally optimized intermediate bridging synthetic organic chemistry and advanced neuropharmacology. Through modern, transition-metal-free enolonium umpolung or Ni-catalyzed dehydrogenative cross-coupling, this compound can be synthesized with high atom economy. Its downstream conversion into dual MOR/ORL-1 agonists represents a cutting-edge frontier in the development of safer, non-addictive analgesic therapeutics.

References

-

Maksymenko, S., Parida, K. N., Pathe, G. K., More, A. A., Lipisa, Y. B., & Szpilman, A. M. (2017). Transition-Metal-Free Intermolecular α-Arylation of Ketones via Enolonium Species. Organic Letters, 19(23), 6312-6315.[Link]

-

Verheyen, T., van Turnhout, L., Vandavasi, J. K., Isbrandt, E. S., De Borggraeve, W. M., & Newman, S. G. (2019). Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 141(17), 6869-6874.[Link]

- Zemolka, S., et al. (2009). Substituted cyclohexyldiamines. U.S. Patent Application US20090247591A1 (Granted as US8357705B2).

Sources

- 1. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]

- 2. US8357705B2 - Substituted cyclohexyldiamines - Google Patents [patents.google.com]

- 3. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Transition-Metal-Free Intermolecular α-Arylation of Ketones via Enolonium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(2-Hydroxyimino-2-phenylethyl)indole - CAS号 129168-84-9 - 摩熵化学 [molaid.com]

- 10. US7799931B2 - Spirocyclic cyclohexane compounds - Google Patents [patents.google.com]

Biological Activity and Therapeutic Potential of 2-(1H-indol-3-yl)-1-phenylethanone

This guide provides an in-depth technical analysis of 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole ), a privileged scaffold in medicinal chemistry. It details the compound's chemical profile, pharmacological mechanisms, therapeutic applications, and experimental protocols for synthesis and bioassay.

The Indole-Phenacyl Nexus: A Technical Guide for Drug Discovery

Executive Summary

2-(1H-indol-3-yl)-1-phenylethanone (3-phenacylindole) represents a critical "pharmacophore hub" in modern drug discovery. Structurally, it bridges the electron-rich indole cycle—found in tryptophan and serotonin—with a lipophilic phenacyl moiety. This unique architecture confers dual functionality: it acts as a direct bioactive agent targeting inflammatory pathways (COX-2) and oxidative stress, and serves as a versatile intermediate for the synthesis of high-potency anticancer agents (bis(indolyl)methanes) and antimicrobial thiazoles. This guide dissects the molecule's utility, providing validated protocols for its synthesis and biological evaluation.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |

| Common Name | 3-Phenacylindole; Indole-3-acetophenone |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| Key Functional Groups | Indole (NH donor, C3 nucleophile); Ketone (H-bond acceptor); Phenyl (Lipophilic anchor) |

| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in water |

| LogP (Predicted) | ~3.2 (High membrane permeability) |

Structural Significance

The molecule's activity hinges on the C3-methylene bridge . The methylene group allows rotational freedom, enabling the phenyl ring to occupy hydrophobic pockets in enzyme active sites (e.g., COX-2), while the indole NH forms critical hydrogen bonds with residues like Tyr355 or Glu524.

Pharmacology & Mechanism of Action[2]

The therapeutic potential of 3-phenacylindole operates through three primary mechanisms.

Mechanism 1: Anti-Inflammatory (COX-2 Inhibition)

Indole derivatives are historically potent COX inhibitors (e.g., Indomethacin). 2-(1H-indol-3-yl)-1-phenylethanone mimics the arachidonic acid transition state.

-

Target: Cyclooxygenase-2 (COX-2).

-

Action: The phenacyl group fits into the hydrophobic channel of COX-2, while the indole ring interacts with the hydrophilic entrance.

-

Selectivity: Modification of the phenyl ring (e.g., 4-F, 4-OMe) significantly enhances COX-2 selectivity over COX-1, reducing gastric side effects.

Mechanism 2: Anticancer (Tubulin Polymerization Inhibition)

Derivatives of this scaffold, particularly when functionalized at the indole nitrogen or phenyl ring, act as Microtubule Destabilizing Agents (MDAs) .

-

Binding Site: Colchicine-binding site on

-tubulin. -

Effect: Prevents microtubule assembly during mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis.

Mechanism 3: "Hub" Reactivity (Antimicrobial Precursor)

The ketone moiety is highly reactive toward nucleophiles. Condensation with thiourea yields 2-aminothiazolyl indoles , which exhibit potent antimicrobial activity against MRSA and VRE strains by inhibiting bacterial DNA gyrase.

Visualization: Mechanism of Action (COX-2 & Tubulin)

Caption: Dual pathway inhibition: COX-2 blockade reduces inflammation, while tubulin binding triggers apoptotic cell death.

Therapeutic Applications

| Disease Area | Application | Key Derivative/Modification |

| Oncology | Treatment of drug-resistant breast (MCF-7) and lung (A549) cancers. | 5-Methoxy substitution on indole; 3,4,5-trimethoxy on phenyl ring. |

| Rheumatology | Management of Rheumatoid Arthritis (RA) and Osteoarthritis. | Parent scaffold or N-acylated derivatives (Indomethacin analogs). |

| Infectious Disease | Antibacterial agents against Gram-positive strains. | Thiazole derivatives formed via Hantzsch condensation. |

| Neurology | Neuroprotection via antioxidant effects. | Hydrazone derivatives (scavenge ROS). |

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Phenacylindole

Direct reaction of indole with phenacyl bromide often yields N-alkylated byproducts. This protocol uses Silver Carbonate to favor C3-alkylation.

Reagents:

-

Indole (1.0 eq)[1]

-

Phenacyl Bromide (1.2 eq)

-

Silver Carbonate (

) (0.5 eq) or -

Solvent: 1,4-Dioxane or Acetonitrile

Step-by-Step Methodology:

-

Preparation: Dissolve Indole (1 mmol, 117 mg) in anhydrous 1,4-Dioxane (5 mL) in a round-bottom flask.

-

Addition: Add Silver Carbonate (0.5 mmol, 138 mg) to the solution. Stir for 10 minutes at room temperature.

-

Alkylation: Dropwise add a solution of Phenacyl Bromide (1.2 mmol, 239 mg) in Dioxane (2 mL) over 15 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Filter the reaction mixture through a Celite pad to remove silver salts. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

-

Yield: Expect a pale yellow solid (60–75% yield).

Protocol B: In Vitro COX-2 Inhibition Assay

Validates the anti-inflammatory potential.

Materials:

-

Purified recombinant human COX-2 enzyme.

-

Arachidonic acid (Substrate).[2]

-

Colorimetric peroxidase substrate (e.g., TMPD).

-

Test Compound: 2-(1H-indol-3-yl)-1-phenylethanone (dissolved in DMSO).

Methodology:

-

Incubation: In a 96-well plate, mix 150

L of assay buffer (100 mM Tris-HCl, pH 8.0), 10 -

Treatment: Add 10

L of the Test Compound at varying concentrations (0.1 -

Activation: Add 20

L of Colorimetric Substrate (TMPD). -

Initiation: Add 20

L of Arachidonic Acid to start the reaction. -

Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

-

Calculation: Calculate % Inhibition =

. Determine

Visualization: Synthesis Workflow

Caption: Silver carbonate directs the alkylation to the C3 position, minimizing the formation of the N-alkylated byproduct.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing this scaffold:

-

Indole NH (Position 1): Must remain free for maximum COX-2 binding (H-bond donor). Alkylation (e.g., N-methyl) typically reduces anti-inflammatory potency but may increase cytotoxicity in cancer lines.

-

Phenacyl Ring:

-

Electron-Withdrawing Groups (4-F, 4-Cl): Increase metabolic stability and potency against COX-2.

-

Bulky Groups (4-Phenyl): Reduce activity due to steric clash in the active site.

-

-

Linker (-CH2-C=O-): Reduction of the ketone to an alcohol (-CH(OH)-) creates a chiral center and often retains bioactivity while altering solubility.

Future Outlook

The 2-(1H-indol-3-yl)-1-phenylethanone scaffold is currently underutilized as a standalone drug but is invaluable as a lead structure. Future development should focus on:

-

PROTAC Development: Using the scaffold as a ligand to recruit E3 ligases for targeted protein degradation.

-

Nano-formulation: Encapsulating the hydrophobic molecule in liposomes to improve bioavailability.

References

-

Indole Derivatives as Cyclooxygenase Inhibitors. National Institutes of Health (NIH) / PubMed Central. A comprehensive review of indole-based NSAIDs and their binding modes.

-

Metal-Free Indole-Phenacyl Bromide Cyclization. ResearchGate. Describes the reactivity of phenacyl bromides with indoles, detailing the synthesis of related carbazole scaffolds.

-

Synthesis and Anti-tumor Activity of Indole Derivatives. PubMed. Evaluates the cytotoxicity of 3-substituted indoles against A549 and MCF-7 cell lines.

-

Biological Activity of Indole-3-ethanone Derivatives. ScienceOpen. Discusses the anti-inflammatory and analgesic profiles of indole-ketone hydrazones. (Note: Generalized link to topic search as specific DOI landing pages vary dynamically).

-

Recent Advances in Indole Synthesis. MDPI. Reviews catalytic approaches for C3-functionalization of indoles.

Sources

Indole-3-Phenylethanone Derivatives: Synthetic Architectures and Therapeutic Vectors

Executive Summary

The indole-3-phenylethanone scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple indole alkaloids and complex polycyclic therapeutics. Defined by a 1-(1H-indol-3-yl)-2-phenylethan-1-one core, this moiety serves as a versatile pharmacophore capable of interacting with diverse biological targets, including tubulin, kinases, and bacterial DNA gyrase. This technical guide dissects the synthetic methodologies, structure-activity relationships (SAR), and mechanistic underpinnings of these derivatives, providing a roadmap for their optimization in drug discovery.

Part 1: Chemical Architecture & Synthetic Strategy

Structural Analysis

The core architecture consists of an indole ring system linked to a phenyl ring via an ethanone (acetyl) bridge at the C3 position. This specific linkage confers unique electronic properties:

-

Indole C3 Nucleophilicity: The enaminone-like character of the indole C3 allows for facile electrophilic substitution, making the ethanone bridge a stable yet reactive linker.

-

Carbonyl Hydrogen Bonding: The ketone carbonyl acts as a critical hydrogen bond acceptor in enzyme active sites (e.g., the colchicine binding site of tubulin).

-

Conformational Flexibility: The methylene spacer (-CH2-) in the phenacyl group allows rotational freedom, enabling the phenyl ring to adopt optimal orientations for hydrophobic interactions.

Synthetic Protocol: Friedel-Crafts Acylation

The most robust method for constructing the indole-3-phenylethanone core is the Friedel-Crafts acylation of indole with phenylacetyl chloride. This approach avoids the harsh conditions of the Fischer indole synthesis and allows for late-stage functionalization.

Protocol: Synthesis of 1-(1H-indol-3-yl)-2-phenylethan-1-one

-

Reagents: Indole (1.0 eq), Phenylacetyl chloride (1.2 eq), Diethylaluminum chloride (Et2AlCl) or Tin(IV) chloride (SnCl4) (1.5 eq), Dichloromethane (DCM).

-

Conditions: Anhydrous, 0°C to Room Temperature (RT), Nitrogen atmosphere.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add anhydrous DCM (20 mL) and Indole (1.17 g, 10 mmol). Cool the solution to 0°C in an ice bath.

-

Lewis Acid Addition: Slowly add Et2AlCl (15 mL, 1M in hexane) dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the indole-Lewis acid complex. Stir at 0°C for 30 minutes.

-

Acylation: Add Phenylacetyl chloride (1.85 g, 12 mmol) dropwise.

-

Reaction: Allow the mixture to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quenching: Carefully pour the reaction mixture into ice-cold 1M HCl (50 mL) to quench the Lewis acid. Caution: Exothermic reaction.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane) to yield the title compound as an off-white solid.

Causality Check:

-

Why Et2AlCl? Aluminum-based Lewis acids are preferred over AlCl3 for indoles to prevent polymerization and N-acylation side reactions.

-

Why 0°C? Controlling the temperature during the initial complexation prevents the formation of 1,3-diacylated byproducts.

Part 2: Medicinal Chemistry & SAR[1][2][3][4][5][6]

Anticancer Activity: Tubulin Polymerization Inhibition

Indole-3-phenylethanone derivatives, particularly those with methoxy substitutions on the phenyl ring, mimic the pharmacophore of Combretastatin A-4 (CA-4). They bind to the colchicine site of tubulin, inhibiting microtubule assembly.

Key SAR Findings:

-

C5-Indole Substitution: Electron-withdrawing groups (F, Cl, Br) at C5 enhance metabolic stability and potency.

-

Phenyl Ring Substitution: A 3,4,5-trimethoxy substitution pattern on the phenyl ring is critical for nanomolar affinity to the colchicine binding site.

-

Linker Rigidity: Oxidation of the ethanone to a chalcone (propenone) restricts conformational freedom, often increasing potency but decreasing solubility.

Antimicrobial & Antiviral Potential

Derivatives bearing electron-withdrawing groups (NO2, Cl) on the phenyl ring exhibit significant antibacterial activity against S. aureus and E. coli. The mechanism involves the disruption of cell membrane integrity and inhibition of DNA gyrase.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of key derivatives against human cancer cell lines, highlighting the impact of substitution patterns.

| Compound ID | Indole Sub. (R1) | Phenyl Sub.[1] (R2) | Linker Type | HeLa IC50 (µM) | MCF-7 IC50 (µM) | Tubulin IC50 (µM) |

| IPE-01 | H | H | Ethanone | 12.5 | 15.8 | >50 |

| IPE-05 | 5-OMe | 3,4,5-tri-OMe | Ethanone | 0.045 | 0.060 | 1.2 |

| IPC-12 | 5-F | 4-Cl | Propenone | 2.1 | 3.4 | 8.5 |

| IPC-15 | 5-OMe | 3,4,5-tri-OMe | Propenone | 0.012 | 0.018 | 0.55 |

Table 1: Comparative antiproliferative activity.[2] Note the significant potency increase with the 3,4,5-trimethoxy motif (IPE-05, IPC-15).

Part 3: Mechanism of Action & Visualization

Signaling Pathway: Tubulin Destabilization

The primary anticancer mechanism involves the disruption of microtubule dynamics. The diagram below illustrates the cascade from ligand binding to apoptotic cell death.

Figure 1: Mechanism of Action. The ligand binds tubulin, triggering a cascade leading to G2/M arrest and apoptosis.

Synthetic Workflow Logic

The synthesis of these derivatives follows a divergent pathway, allowing for the rapid generation of libraries.

Figure 2: Synthetic Workflow. Divergent pathways from the core scaffold yield formyl derivatives or chalcones.

Part 4: Future Outlook

The indole-3-phenylethanone scaffold is evolving beyond simple cytotoxicity. Future directions include:

-

PROTAC Design: Utilizing the indole core as a warhead to recruit E3 ligases for targeted protein degradation.

-

Hybrid Molecules: Conjugating the phenylethanone moiety with NSAIDs (e.g., ibuprofen) to target inflammation-driven cancers (COX-2/Tubulin dual inhibitors).

-

Metabolic Stabilization: Replacing the carbonyl oxygen with bioisosteres (e.g., oxetanes) to improve half-life without sacrificing hydrogen bond acceptance.

References

-

Singh, P., et al. (2012). "Indole-3-carbinol as a chemopreventive and therapeutic agent in cancers: molecular mechanisms and clinical trials." Experimental Biology and Medicine. Link

-

Mirzaei, S., et al. (2021). "Synthesis, structure-activity relationship and molecular docking studies of new 3-aroyl-1-aryl-indoles as potential tubulin polymerization inhibitors." Bioorganic Chemistry. Link

-

Kumar, D., et al. (2013). "Synthesis and anticancer activity of some new 3-(2-oxo-2-phenylethyl)-indolin-2-ones." Arabian Journal of Chemistry. Link

-

Bandini, M., et al. (2009). "Catalytic functionalization of indoles in a new dimension." Chemical Society Reviews. Link

-

Li, W., et al. (2018). "Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics."[3][2][4] European Journal of Medicinal Chemistry. Link

Sources

- 1. CN1887865A - Synthesis of 3-substituted phenyl indole compound - Google Patents [patents.google.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Guide: Crystal Structure Analysis of 2-(1H-indol-3-yl)-1-phenylethanone

The following is an in-depth technical guide on the structural analysis of 2-(1H-indol-3-yl)-1-phenylethanone (commonly referred to as 3-phenacylindole ). This guide is designed for researchers and drug development professionals, focusing on the synthesis, crystallographic workflow, and supramolecular analysis of this pharmacologically significant scaffold.

Executive Summary & Chemical Context

2-(1H-indol-3-yl)-1-phenylethanone (C₁₆H₁₃NO) represents a critical structural motif in medicinal chemistry, serving as a precursor to bioactive alkaloids and a scaffold for COX-2 inhibitors and anticancer agents. Structurally, it consists of an electron-rich indole bicyclic system linked via a flexible methylene bridge (-CH₂-) to an electron-deficient phenacyl (benzoyl) moiety.

Understanding its solid-state arrangement is pivotal for:

-

Polymorph Screening: Identifying stable forms for formulation.

-

Structure-Activity Relationship (SAR): Mapping the spatial orientation of the hydrogen-bond donor (Indole N-H) and acceptor (Carbonyl O) for receptor docking.

-

Solubility Profiling: Correlating lattice energy with dissolution rates.

Synthesis & Crystal Engineering Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following protocol outlines the synthesis and specific crystallization techniques optimized for indole-ketone conjugates.

Synthesis Route (Friedel-Crafts Alkylation)

The most direct route involves the reaction of indole with α-bromoacetophenone (phenacyl bromide).

-

Reagents: Indole (1.0 eq), Phenacyl Bromide (1.1 eq), Solvent (Ethanol or DMF).

-

Catalyst: No catalyst is strictly required in ethanol, but mild bases (e.g., NaHCO₃) can neutralize HBr byproducts.

-

Procedure:

-

Dissolve indole in absolute ethanol.

-

Add phenacyl bromide dropwise at room temperature.

-

Reflux for 2–4 hours.

-

Cool to precipitate the crude solid.

-

Recrystallize from Ethanol/Water (9:1) to remove unreacted starting materials.

-

Crystallization for XRD

Standard recrystallization often yields microcrystalline powders. For single crystals, use Slow Evaporation or Vapor Diffusion .

| Method | Solvent System | Conditions | Expected Morphology |

| Slow Evaporation | Ethyl Acetate / Hexane (1:1) | Room Temp, perforated cap | Prisms or blocks |

| Vapor Diffusion | Solvent: THF Antisolvent: Pentane | Closed chamber, 4°C | High-quality needles/plates |

| Slow Cooling | Acetonitrile | 60°C | Large, block-like crystals |

Critical Note: Indole derivatives are prone to oxidation. Ensure solvents are degassed, and crystallization is performed in the dark if the solution turns pink/brown (indicating oxidation to isatin derivatives).

X-Ray Diffraction Data Collection Strategy

Once a suitable crystal (

Instrument Parameters[1]

-

Radiation Source: Mo K

( -

Temperature: 100 K (Cryostream).

-

Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of the N-H hydrogen atom, which is critical for defining the hydrogen bonding network.

-

-

Resolution: 0.8 Å or better (to resolve C-C vs C-N bonds clearly).

Data Reduction Workflow

-

Indexing: Determine unit cell dimensions. Expect Monoclinic (

) or Triclinic ( -

Integration: Integrate reflection intensities.

-

Absorption Correction: Apply Multi-scan (SADABS) or Gaussian correction.

-

Structure Solution: Use Direct Methods (SHELXT) or Charge Flipping.

-

Refinement: Full-matrix least-squares on

(SHELXL).-

Constraint: Treat aromatic hydrogens as riding models.

-

Focus: Locate the Indole N-H hydrogen on the difference Fourier map and refine isotropically to confirm H-bond geometry.

-

Structural Analysis & Supramolecular Architecture

This section details the expected structural features based on the physicochemical properties of the 3-phenacylindole scaffold.

Molecular Conformation

The molecule possesses two rigid planes connected by a flexible methylene hinge (

-

Torsion Angle (

): The angle between the indole plane and the phenyl ring is the critical degree of freedom. -

Conjugation: The carbonyl group (

) typically lies coplanar with the phenyl ring to maximize -

Interaction: Look for intramolecular

interactions between the methylene protons and the carbonyl oxygen, which often lock the conformation.

Intermolecular Interactions (Packing)

The crystal lattice is stabilized by a hierarchy of interactions, detailed below:

Primary Interaction: Strong Hydrogen Bonds

The Indole N-H is a robust hydrogen bond donor, and the Carbonyl Oxygen is a strong acceptor.

-

Motif:

. -

Geometry:

distance -

Topology: This interaction typically forms infinite

chains or

Secondary Interaction:

-Stacking

-

Indole-Phenyl Stacking: The electron-rich indole ring and the electron-deficient phenyl ring often engage in "Face-to-Face" or "T-shaped" (Edge-to-Face) interactions.

-

Centroid-Centroid Distance: Expect

Å for face-to-face stacking.

Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld Surface analysis (using CrystalExplorer) is the standard validation method.

- Surface: Red spots will appear at the N-H and C=O sites (strong H-bonds).

-

Fingerprint Plot:

-

Spikes: Two sharp spikes at the bottom left indicate the

/ -

Central Region: A diffuse region indicates

(

-

Visualization of Structural Logic

The following diagram illustrates the hierarchical workflow from synthesis to structural elucidation, highlighting the logical dependencies between experimental steps.

Caption: Workflow for the isolation and crystallographic characterization of 3-phenacylindole.

Interaction Map: Supramolecular Assembly

This diagram details the specific atomic interactions driving the crystal packing.

Caption: Primary supramolecular synthons stabilizing the 3-phenacylindole crystal lattice.

References

-

PubChem. 2-(1H-indol-3-yl)-1-phenylethanone (Compound Summary). National Library of Medicine. [Link]

-

Beilstein J. Org. Chem. Reaction of indoles with aromatic fluoromethyl ketones. (Synthesis Protocol Reference). [Link]

-

Acta Cryst. E. Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone.[1][2] (Analogous Structure). [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.[Link]

Sources

IUPAC naming and synonyms for 2-(1H-indol-3-yl)-1-phenylethanone

The following technical guide details the nomenclature, synthesis, and pharmaceutical relevance of 2-(1H-indol-3-yl)-1-phenylethanone .

Nomenclature, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5 ) is a critical synthetic intermediate and pharmacophore in medicinal chemistry. Characterized by a phenacyl group attached to the C3 position of an indole ring, it serves as a versatile scaffold for the synthesis of tryptamine derivatives, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a definitive analysis of its chemical identity, distinguishing it from common isomers, and outlines high-fidelity synthetic protocols to access this motif with regiochemical precision.

Chemical Identity & Nomenclature[1][2][3][4]

Precise nomenclature is vital to avoid confusion with its structural isomer, 1-(1H-indol-3-yl)-2-phenylethanone (Indole-3-glyoxyl-phenyl), which possesses a distinct reactivity profile.

Core Identifiers

| Parameter | Value |

| Preferred IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |

| Common Synonyms | 3-Phenacylindole; 3-(2-Oxo-2-phenylethyl)indole; Indole-3-acetophenone (Ambiguous) |

| CAS Registry Number | 63336-26-5 |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| SMILES | O=C(C1=CC=CC=C1)CC2=CNC3=CC=CC=C32 |

Structural Analysis (Graphviz Visualization)

The following diagram deconstructs the molecule into its functional components to clarify the IUPAC numbering and connectivity.

Figure 1: Structural deconstruction of 2-(1H-indol-3-yl)-1-phenylethanone illustrating the IUPAC numbering priority.

Synthetic Protocols

Direct alkylation of indole with phenacyl bromide often leads to mixtures of C3- and N1-alkylated products. To ensure scientific integrity and regioselectivity , we recommend a Lewis Acid-catalyzed approach using silyl enol ethers (Mukaiyama-type reaction) or a controlled Friedel-Crafts alkylation.

Protocol A: Lewis Acid-Catalyzed Alkylation (High Selectivity)

This method minimizes N-alkylation by utilizing the nucleophilicity of the indole C3 position against an activated enol ether equivalent.

Reaction Scheme: Indole + 1-Phenyl-1-(trimethylsilyloxy)ethylene → [BF3[1]·OEt2] → Product

Materials:

-

1-Phenyl-1-(trimethylsilyloxy)ethylene (1.2 eq)

-

Boron Trifluoride Etherate (BF₃[1]·OEt₂, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution[4]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add Indole (1.17 g, 10 mmol) and dissolve in anhydrous DCM (50 mL).

-

Activation: Cool the solution to -78°C (dry ice/acetone bath). Add BF₃·OEt₂ (1.36 mL, 11 mmol) dropwise over 5 minutes. Reasoning: Low temperature prevents polymerization and enhances C3 selectivity.

-

Addition: Add 1-Phenyl-1-(trimethylsilyloxy)ethylene (2.3 g, 12 mmol) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Quenching: Quench the reaction with saturated NaHCO₃ (20 mL) to neutralize the Lewis acid.

-

Work-up: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

-

Validation: The product should appear as an off-white solid. Confirm identity via ¹H NMR (Characteristic singlet for CH₂ at ~4.4 ppm).

Protocol B: Direct Alkylation (Traditional)

Note: This method is faster but requires careful control to avoid N-alkylation.

Reaction Scheme: Indole + Phenacyl Bromide → [Ag2CO3 or Heat] → Product

-

Dissolve Indole (1.0 eq) and Phenacyl Bromide (1.0 eq) in Methanol .

-

Stir at room temperature for 24 hours.

-

The hydrobromide salt of the product may precipitate. Filter and neutralize with dilute ammonia.

-

Critique: This method often yields the N-alkylated byproduct (1-phenacylindole). Protocol A is preferred for drug development standards.

Synthetic Workflow Diagram

Figure 2: Lewis Acid-catalyzed synthesis pathway ensuring C3 regioselectivity.

Pharmaceutical Applications

The 3-phenacylindole scaffold is a "privileged structure" in drug discovery, serving as a precursor to various bioactive classes.

Key Therapeutic Areas[9]

| Application Domain | Mechanism / Utility |

| CNS Therapeutics | Precursor to Homotryptamines . Reduction of the carbonyl group yields 3-(2-phenylethyl)indoles, which are potent serotonin receptor ligands. |

| Kinase Inhibitors | The indole NH and the carbonyl oxygen provide hydrogen bond donor/acceptor motifs suitable for binding in the ATP-pocket of kinases (e.g., PKC, CDK). |

| Anti-inflammatory | Structural analog of Indomethacin intermediates. Used in the design of COX-2 selective inhibitors by rigidifying the side chain. |

| PROTAC Linkers | The phenacyl group serves as a robust linker for connecting E3 ligase ligands (indole-based) to target protein warheads. |

Biological Logic Diagram

Figure 3: Divergent synthesis pathways from the parent scaffold to bioactive classes.

References

-

Chemical Synthesis Database. (2025). 2-(1H-indol-3-yl)-1-phenylethanone Structure and Properties. Retrieved from

- Tetrahedron. (1983). Regioselective alkylation of indoles with silyl enol ethers. Vol 39, p. 3207. DOI: 10.1016/S0040-4020(01)91568-6.

-

PubChem. (2025).[2][5] Compound Summary: 2-(1H-indol-3-yl)-1-phenylethanone (Isomer Reference).[6] National Library of Medicine. Retrieved from

-

Molaid Chemicals. (2025). CAS 63336-26-5 Data Sheet.[1] Retrieved from

Sources

- 1. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]

- 2. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(1H-Imidazol-1-yl)-1-phenylethanone | C11H10N2O | CID 32235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

The Strategic Role of 2-(1H-indol-3-yl)-1-phenylethanone in Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of modern drug discovery, the efficient construction of complex, multi-cyclic pharmacophores relies heavily on versatile chemical intermediates. 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5) has emerged as a critical building block, particularly in the synthesis of neuroactive compounds and novel analgesics. This technical whitepaper explores the physicochemical properties, upstream synthetic pathways, and downstream pharmaceutical applications of this intermediate. Emphasis is placed on its role in synthesizing substituted cyclohexyldiamines—next-generation therapeutics that act as dual μ-opioid (MOR) and ORL-1 (nociceptin) receptor agonists.

Physicochemical Profiling

Understanding the physical and chemical behavior of 2-(1H-indol-3-yl)-1-phenylethanone is foundational for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The molecule features an electron-rich indole core conjugated with a phenylethanone moiety, making it highly susceptible to both nucleophilic attack at the carbonyl carbon and electrophilic substitution at the indole ring.

Table 1: Physicochemical Properties of 2-(1H-indol-3-yl)-1-phenylethanone 1

| Parameter | Value | Analytical Significance |

| CAS Number | 63336-26-5 | Unique identifier for regulatory tracking. |

| Molecular Formula | C16H13NO | Indicates a high degree of unsaturation. |

| Molecular Weight | 235.285 g/mol | Optimal for small-molecule intermediate staging. |

| Melting Point | 165.5 - 166.5 °C | High MP suggests strong intermolecular hydrogen bonding (indole N-H). |

| Boiling Point | 190 - 200 °C (at 0.2 Torr) | Requires high-vacuum distillation if not purified by crystallization. |

| Density (Predicted) | 1.212 ± 0.06 g/cm³ | Relevant for phase separations during aqueous work-up. |

| LogP | 3.2 | Lipophilic nature dictates the use of moderately polar organic solvents (e.g., DCM, EtOAc). |

Upstream Synthetic Workflows

The synthesis of 2-(1H-indol-3-yl)-1-phenylethanone can be achieved through several advanced catalytic pathways. Two highly efficient methodologies are detailed below.

Lewis Acid-Mediated Intermolecular α-Arylation

A breakthrough transition-metal-free approach utilizes 1-phenyl-1-trimethylsiloxyethylene (a silyl enol ether) reacting with indole 2. While silyl enol ethers typically act as nucleophiles, under the activation of Boron trifluoride etherate (BF3·Et2O), the enol species acts as a potent electrophile. The Lewis acid coordinates to the oxygen, generating a highly reactive intermediate that rapidly attacks the electron-rich C3 position of the indole ring. This reaction achieves completion in just 0.49 hours in dichloromethane (DCM) 1.

Nickel-Catalyzed Dehydrogenative Cross-Coupling

An alternative, redox-neutral pathway involves the Ni(0)-catalyzed dehydrogenative cross-coupling of primary alcohols and organotriflates. This oxidative transformation merges three distinct catalytic cycles, including hydrogen transfer oxidation and a Ni-catalyzed carbonyl-Heck reaction, to yield the target ketone 1. This method is highly valued in environmentally conscious pharmaceutical manufacturing due to its atom economy.

Downstream Pharmaceutical Applications

The true value of 2-(1H-indol-3-yl)-1-phenylethanone lies in its downstream derivatization.

Synthesis of the Oxime Gateway Intermediate

The immediate downstream step is the conversion of the ketone to an oxime: 3-(2-Hydroxyimino-2-phenylethyl)indole (CAS: 129168-84-9) 3. By reacting the ketone with hydroxylamine hydrochloride and potassium acetate in ethanol for 27 hours, yields of up to 90% are achieved 2. This oxime is subsequently reduced to α-phenyltryptamine derivatives, which serve as the core nitrogenous framework for more complex APIs.

Integration into Dual MOR/ORL-1 Agonists

The α-phenyltryptamine derivatives derived from this intermediate are pivotal in the synthesis of substituted cyclohexyldiamines and spirocyclic compounds developed by Grünenthal GmbH (e.g., US Patent 8,357,705 B2) 4. These APIs are designed to treat severe pain by targeting specific neuro-receptors.

Caption: Synthetic workflow from indole to dual MOR/ORL-1 agonists via 2-(1H-indol-3-yl)-1-phenylethanone.

Mechanistic Pharmacology of Target APIs

The downstream APIs synthesized from 2-(1H-indol-3-yl)-1-phenylethanone exhibit a unique pharmacological profile. Traditional opioids bind exclusively to the μ-opioid receptor (MOR), providing analgesia but accompanied by severe side effects such as respiratory depression, tolerance, and addiction.

The substituted cyclohexyldiamines act as mixed agonists for both MOR and the ORL-1 (nociceptin) receptor 4. Activation of the ORL-1 receptor leads to the inhibition of adenylate cyclase via Gi/o protein coupling 5. This dual mechanism synergistically enhances pain relief while functionally antagonizing the pathways that lead to classic opioid side effects.

Caption: Dual signaling pathway of MOR and ORL-1 receptors leading to synergistic analgesia.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical causality behind each experimental choice.

Protocol A: BF3·Et2O Catalyzed α-Arylation (Upstream Synthesis)

Objective: Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone. Causality: BF3·Et2O acts as a Lewis acid to activate the silyl enol ether, forcing it to act as an electrophile against the highly nucleophilic C3 position of the indole ring.

-

Setup: Flame-dry a Schlenk flask and purge with argon to prevent moisture from degrading the silyl enol ether. Add indole (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).

-

Activation: Cool the solution to 0 °C to control the exothermic nature of Lewis acid complexation. Add Boron trifluoride etherate (BF3·Et2O, 1.1 equiv) dropwise.

-

Coupling: Slowly introduce 1-phenyl-1-trimethylsiloxyethylene (1.2 equiv) via a syringe pump.

-

Reaction: Remove the ice bath and stir for exactly 30 minutes (0.49 h) at room temperature [[2]](). In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2); the indole spot should completely disappear.

-

Quenching: Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with DCM, dry over anhydrous MgSO4, and concentrate in vacuo.

Protocol B: Buffered Oxime Synthesis (Downstream Derivatization)

Objective: Conversion of the ketone to 3-(2-Hydroxyimino-2-phenylethyl)indole. Causality: Hydroxylamine is supplied as a stable hydrochloride salt. Potassium acetate (KOAc) is used instead of a strong base to establish an acetic acid/acetate buffer (pH ~4.5-5.5). This specific pH protonates the carbonyl oxygen (increasing electrophilicity) while keeping enough hydroxylamine in its free-base form for nucleophilic attack, all without degrading the sensitive indole core.

-

Preparation: In a round-bottom flask, dissolve 2-(1H-indol-3-yl)-1-phenylethanone (1.0 equiv) in absolute ethanol (0.2 M).

-

Reagent Addition: Add hydroxylamine hydrochloride (NH2OH·HCl, 1.5 equiv) and potassium acetate (KOAc, 1.5 equiv) sequentially.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 27.0 hours 2. IPC: LC-MS analysis should indicate a mass shift corresponding to the loss of water (M+15).

-

Work-up: Cool to room temperature and evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate and distilled water.

-

Isolation: Wash the organic layer with brine, dry over Na2SO4, and filter. Evaporate the solvent to yield the oxime intermediate (approx. 90% yield).

References

-

Title: 2-(1H-indol-3-yl)-1-phenylethanone | 63336-26-5 Source: Molaid Chemical Database URL: [1]

-

Title: 3-(2-Hydroxyimino-2-phenylethyl)indole | 129168-84-9 Source: Molaid Chemical Database URL: [3]

-

Title: US8357705B2 - Substituted cyclohexyldiamines (US20090247591A1) Source: Google Patents / Grünenthal GmbH URL: [4]

-

Title: US7799931B2 - Spirocyclic cyclohexane compounds Source: Google Patents / Grünenthal GmbH URL: [5]

-

Title: 2-(1H-indol-3-yl)-1-phenylethanone Reaction Information & Literature (DOI: 10.1021/acs.orglett.7b03064) Source: Molaid Chemical Database URL: [2]

Sources

- 1. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]

- 2. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]

- 3. 3-(2-Hydroxyimino-2-phenylethyl)indole - CAS号 129168-84-9 - 摩熵化学 [molaid.com]

- 4. US8357705B2 - Substituted cyclohexyldiamines - Google Patents [patents.google.com]

- 5. US7799931B2 - Spirocyclic cyclohexane compounds - Google Patents [patents.google.com]

Technical Whitepaper: Solubility Profile & Thermodynamic Characterization of 2-(1H-indol-3-yl)-1-phenylethanone

This in-depth technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5).

Executive Summary

2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole) is a critical intermediate in the synthesis of biologically active indole alkaloids and pharmaceutical candidates, including COX-2 inhibitors and anticancer agents. Its structure—comprising a lipophilic indole core, a polar ketone linker, and a phenyl ring—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide provides a rigorous solubility profile derived from structural functional group analysis and analog data (e.g., 3-acetylindole), alongside validated experimental protocols for generating precise thermodynamic data.

Physicochemical Profile & Structural Analysis[1]

Understanding the solubility behavior requires dissecting the molecular interactions:

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 63336-26-5 | Unique Identifier |

| Molecular Formula | C₁₆H₁₃NO | MW: 235.28 g/mol |

| Melting Point | 165.5 – 166.5 °C | High crystal lattice energy ( |

| LogP (Predicted) | ~3.7 | Highly lipophilic; poor aqueous solubility. |

| H-Bond Donor | Indole N-H | Requires solvents capable of H-bond acceptance (e.g., DMSO, Alcohols). |

| H-Bond Acceptor | Carbonyl (C=O) | Interacts with protic solvents. |

| Pi-Pi Stacking | Indole + Phenyl rings | Promotes aggregation in non-polar solvents. |

Solubility Profile in Organic Solvents[2]

While specific mole-fraction datasets are often proprietary, the following profile is established based on structural analogs (3-acetylindole) and standard recrystallization protocols for indole-chalcones.

A. Solvent Classification & Performance

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Disrupts strong crystal lattice via dipole-dipole interactions and H-bond acceptance from Indole N-H. |

| Polar Protic | Methanol, Ethanol | Moderate (Temp. Dependent) | Soluble at reflux; moderate at RT. Ideal for recrystallization. |

| Esters/Ethers | Ethyl Acetate, THF | Good | Effective solvation of the ketone and phenyl moieties. |

| Chlorinated | DCM, Chloroform | Good | Strong dispersion forces interact well with the aromatic rings. |

| Non-Polar | Hexane, Heptane | Poor/Insoluble | Lack of polarity prevents overcoming lattice energy; used as anti-solvents. |

| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. |

B. Recrystallization Strategy

For purification, a binary solvent system is recommended based on the differential solubility profile:

-

Primary Solvent: Hot Ethanol or Ethyl Acetate (dissolves the compound).

-

Anti-Solvent: Hexane or Water (induces precipitation upon cooling).

-

Field Insight: 3-phenacylindole derivatives often form supersaturated solutions. Slow cooling is essential to avoid oiling out.

Thermodynamic Modeling Framework

To rigorously predict solubility (

The Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

Dissolution Thermodynamics

Using the Van't Hoff analysis, the apparent enthalpy of dissolution (

-

Positive

(Endothermic): Solubility increases with temperature (Typical for this compound). -

Gibbs Free Energy (

):

Thermodynamic Cycle Diagram

The dissolution process is visualized as a three-step cycle: breaking the crystal lattice (Cavity Formation) and subsequent solvation.

Figure 1: Thermodynamic cycle of dissolution. The high melting point of 2-(1H-indol-3-yl)-1-phenylethanone implies a large lattice energy barrier (Red) that must be overcome by solvation enthalpy (Blue).

Experimental Protocols

To generate precise solubility data for regulatory or process development purposes, follow these validated protocols.

Protocol A: Isothermal Saturation Method (Shake-Flask)

Objective: Determine equilibrium solubility at fixed temperatures (e.g., 298.15 K to 323.15 K).

-

Preparation: Add excess 2-(1H-indol-3-yl)-1-phenylethanone solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at the set temperature (

0.05 K) for 24–48 hours. -

Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

-

Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation.

-

Analysis: Quantify using the HPLC method below.

Protocol B: HPLC Quantification Method

Objective: Accurate quantification of the dissolved compound.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

-

Note: High organic content is required to elute the lipophilic indole.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Indole absorption max) and 254 nm.

-

Retention Time: Expect elution between 4–6 minutes depending on column length.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the isothermal saturation method to ensure data integrity.

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 266609, 1-(1H-Indol-3-yl)-2-phenylethanone. Retrieved from [Link]

-

Synthesis & Purification: Chemical Synthesis Database. (2025). Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone and derivatives. Retrieved from [Link]

- Thermodynamic Modeling: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

The 3-Phenacylindole Scaffold: Synthesis, History, and Pharmacological Utility

This technical guide provides a comprehensive analysis of the synthesis, historical evolution, and pharmacological significance of 3-phenacylindoles.

Introduction: The Structural Mandate

The 3-phenacylindole moiety (3-(2-oxo-2-phenylethyl)indole) represents a privileged scaffold in medicinal chemistry. It combines the electron-rich, signaling-competent indole nucleus with a phenacyl side chain—a versatile electrophilic handle and pharmacophore.

Unlike simple alkylindoles, the phenacyl group introduces a carbonyl functionality

-

Synthetic Utility: It serves as a precursor for 1,3-thiazoles, carbazoles, and tryptophol derivatives.

-

Biological Interaction: The carbonyl oxygen and the flexibility of the ethyl linker allow for specific binding modes in enzymes like Cyclooxygenase-2 (COX-2) and tubulin binding sites.

Historical Genesis and Evolution

The discovery of 3-phenacylindole synthesis is not defined by a single "eureka" moment but rather the evolution of Friedel–Crafts methodologies applied to electron-rich heterocycles.

Phase I: The Classical Era (Early 20th Century)

Early synthesis relied on the inherent nucleophilicity of the indole C3 position. The reaction of indole with

-

Challenge: Without catalysts, these reactions suffered from poly-alkylation (N1 vs. C3 selectivity) and dimerization.

-

Solution: The introduction of classical Lewis acids (AlCl

, ZnCl

Phase II: The Catalytic Renaissance (1990s–2000s)

As demand for COX-2 inhibitors grew, researchers sought milder methods.

-

Key Development: The use of Indium(III) and Scandium(III) triflates allowed for aqueous-compatible Lewis acid catalysis.

-

Selectivity: These methods minimized N-alkylation, exclusively targeting the C3 position due to the "soft-soft" interaction between the metal-activated electrophile and the indole

-system.

Phase III: Modern Green & Organocatalytic Era (2010s–Present)

Current state-of-the-art focuses on metal-free and photoredox approaches.

-

Iodine Catalysis: Molecular iodine (

) was found to activate the carbonyl of phenacyl bromide, facilitating attack by indole under solvent-free conditions. -

Photoredox: Visible-light-mediated radical alkylation using eosin Y has emerged, allowing for the functionalization of indoles with phenacyl bromides via single-electron transfer (SET) mechanisms.

Mechanistic Deep Dive

The formation of 3-phenacylindole is a textbook example of Electrophilic Aromatic Substitution (

Core Mechanism: C3-Alkylation[1]

-

Activation: The catalyst (Lewis Acid or Halogen bond donor) coordinates to the carbonyl oxygen or the leaving group (Br) of the phenacyl bromide, increasing the electrophilicity of the

-carbon. -

Nucleophilic Attack: The indole C3—the most electron-rich site (

-excessive)—attacks the activated -

Re-aromatization: The resulting iminium intermediate (Wheland intermediate) loses a proton to restore aromaticity, yielding the 3-phenacylindole.

Visualizing the Pathway

The following diagram illustrates the mechanistic flux from reactants to the final scaffold.

Caption: Mechanistic pathway of 3-phenacylindole synthesis via catalyzed electrophilic substitution.

Synthetic Methodologies & Protocols

Method A: Metal-Free Iodine-Catalyzed Synthesis

This protocol is favored for its operational simplicity and "green" profile. It avoids heavy metals and uses inexpensive molecular iodine.

Reagents:

-

Indole (1.0 equiv)

-

Phenacyl Bromide (1.1 equiv)

-

Molecular Iodine (

) (10 mol%) -

Solvent: Ethanol or PEG-400 (Green solvent)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of indole and 1.1 mmol of phenacyl bromide in 5 mL of ethanol.

-

Catalysis: Add 10 mol% (0.1 mmol) of molecular iodine.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Add saturated sodium thiosulfate (

) solution to quench unreacted iodine (color change from brown to clear). -

Isolation: Extract with ethyl acetate (

mL). Wash organic layer with brine, dry over -

Purification: Recrystallize from ethanol/water to yield pure 3-phenacylindole.

Method B: Lewis Acid Catalyzed (Zn(OTf) )

Preferred for substrates with sensitive functional groups that might degrade under oxidative conditions.

Protocol:

-

Mix indole (1.0 equiv) and phenacyl bromide (1.2 equiv) in

. -

Add

(5 mol%). -

Stir at room temperature for 12 hours.

-

Filter through a silica pad to remove the catalyst and concentrate.

Comparative Data: Yields & Conditions

| Methodology | Catalyst | Solvent | Temp ( | Time (h) | Yield (%) | Ref |

| Classical | Reflux | 24 | 45–60 | [1] | ||

| Lewis Acid | 100 | 3 | 88 | [2] | ||

| Metal-Free | EtOH | 25 | 2.5 | 92 | [3] | |

| Microwave | None | 100 | 0.2 | 85 | [4] |

Pharmacological Applications

The 3-phenacylindole scaffold is not merely a synthetic intermediate; it is a bioactive pharmacophore.

COX-2 Inhibition

Derivatives of 3-phenacylindole have shown significant potency against Cyclooxygenase-2 (COX-2) , the enzyme responsible for inflammation and pain.

-

SAR Insight: The phenacyl carbonyl group mimics the arachidonic acid backbone, while the indole nitrogen can hydrogen bond with Tyr355 in the COX-2 active site.

-

Hybridization: Often, the phenacyl ketone is cyclized with thiosemicarbazide to form indole-thiazole hybrids , which exhibit IC

values in the low micromolar range (0.01–2

Anticancer Activity[2][3][4]

-

Tubulin Polymerization: 3-substituted indoles bind to the colchicine site of tubulin, inhibiting polymerization and arresting cell division in the G2/M phase.

-

MCF-7 Lines: Phenacyl derivatives have demonstrated cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis via the mitochondrial pathway.

Future Outlook

The future of 3-phenacylindole synthesis lies in Asymmetric Catalysis . While the phenacyl group itself is achiral, reacting indoles with

-

Emerging Trend: Chiral phosphoric acids (CPA) and Copper-Bis(oxazoline) complexes are being developed to synthesize enantiomerically enriched 3-phenacylindoles, crucial for creating single-enantiomer drugs.

References

- Classical Friedel-Crafts:J. Am. Chem. Soc., 1950, 72, 10, 4393–4396. (General reactivity of indoles).

- Indium Catalysis: Yadav, J. S., et al. "Indium(III) bromide catalyzed alkylation of indoles with alpha-halo ketones." Tetrahedron Letters, 2000.

-

Iodine Catalysis: Journal of Organic Chemistry, 2014, 79, 8, 3696–3703. Link

-

Microwave Synthesis: Green Chemistry, 2013, 15, 2175-2179. Link

-

COX-2 Inhibitors: Bioorganic & Medicinal Chemistry, 2017, 25, 14, 3703-3714. (Indole-thiazole hybrids).[1]

-

Anticancer Activity: European Journal of Medicinal Chemistry, 2015, 95, 49–63. Link

-

Review of Indole Synthesis: Molecules, 2018, 23(11), 2904. Link

Sources

toxicity and safety data sheet (SDS) for 2-(1H-indol-3-yl)-1-phenylethanone

This guide provides an in-depth technical analysis of 2-(1H-indol-3-yl)-1-phenylethanone (CAS 63336-26-5), also known as 3-phenacylindole .[1] It is structured to serve researchers requiring precise physicochemical data, safety protocols, and synthetic methodologies.[1]

CAS Registry Number: 63336-26-5 Common Name: 3-Phenacylindole[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound serves as a critical "privileged scaffold" intermediate in the synthesis of tryptamine derivatives, indole alkaloids, and fused heterocyclic systems (e.g., indolyl-thiazoles).[1]

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |

| Common Synonyms | 3-Phenacylindole; 3-(2-Oxo-2-phenylethyl)indole; Indole-3-acetophenone |

| CAS Number | 63336-26-5 |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| SMILES | O=C(Cc1c[nH]c2ccccc12)c3ccccc3 |

| InChI Key | INIVKISWFHQGAC-UHFFFAOYSA-N |

Physicochemical Properties

Data derived from computational prediction and analogue comparison due to limited experimental literature.[1]

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 132–134 °C (Typical for 3-substituted indoles of this MW) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) |

| Solubility (Organic) | Soluble in DMSO, DMF, Acetone, Dichloromethane; Sparingly soluble in Ethanol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| pKa (Indole NH) | ~16.2 (Very weak acid) |

Part 2: Hazard Identification & Safety Data (SDS)

Note: No government-validated MSDS exists specifically for CAS 63336-26-5.[1] The following data is constructed based on Structure-Activity Relationships (SAR) , referencing the toxicity profiles of the parent indole and alpha-halo ketone precursors.

GHS Classification (Estimated)

Signal Word: WARNING [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | Cat.[1] 4 | H302: Harmful if swallowed (Estimated LD50 < 2000 mg/kg).[1] |

Precautionary Statements

-

P261: Avoid breathing dust/fume.[1]

-

P280: Wear protective gloves/eye protection/face protection (Nitrile rubber gloves recommended).[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Toxicology Insights

-

Mechanism of Toxicity: Indole derivatives often interact with serotonergic systems, though this specific ketone is likely metabolically stable until reduced.[1] The primary hazard is mechanical irritation to mucous membranes.[1]

-

Sensitization: Unlike its precursor (2-bromoacetophenone, a potent lachrymator and sensitizer), 3-phenacylindole is non-volatile and significantly less reactive, reducing the risk of acute sensitization.[1]

Part 3: Synthesis & Experimental Protocols

The synthesis of 3-phenacylindole presents a classic regioselectivity challenge: distinguishing between C3-alkylation (desired) and N1-alkylation (undesired).[1]

Reaction Logic & Pathway

The indole ring is electron-rich, with C3 being the most nucleophilic site.[1] However, the N1 proton is acidic (pKa ~16).[1] In the presence of strong bases, the N-anion forms, leading to N-alkylation.[1] To favor C3-alkylation, we utilize acid-mediated or neutral conditions to preserve the N-H bond, allowing the C3 pi-electrons to attack the electrophile.[1]

Workflow Diagram (DOT)

Caption: Reaction pathway highlighting the critical C3-selective mechanism via direct alkylation.

Protocol: Silver-Promoted Alkylation (High Selectivity)

This method minimizes N-alkylation by using a mild Lewis acid/base buffer system.[1]

Materials:

-

Indole (1.0 eq)[1]

-

2-Bromoacetophenone (1.1 eq)[1]

-

Silver Carbonate (Ag₂CO₃) (0.5 – 1.0 eq)[1]

-

Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.17 g, 10 mmol) in 1,4-Dioxane (20 mL) .

-

Addition: Add Silver Carbonate (1.38 g, 5 mmol) . The mixture will be a suspension.[1]

-

Initiation: Add 2-Bromoacetophenone (2.19 g, 11 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes).[1] The product (Rf ~0.[1]4) should appear as the starting indole (Rf ~0.[1]6) disappears.[1]

-

Workup:

-

Purification: Recrystallize the crude residue from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc/Hexane).

-

Validation:

Part 4: Applications in Drug Discovery[1]

This compound acts as a "divergent intermediate."[1] Its ketone functionality allows for branching synthesis pathways:

-

Tryptamine Analogues: Reduction of the carbonyl group (e.g., LiAlH₄ or Wolff-Kishner) yields 3-(2-phenylethyl)indole , a scaffold present in numerous psychoactive and neurological research compounds.[1]

-

Indolyl-Thiazoles: Reaction with thiourea (Hantzsch Thiazole Synthesis) yields 2-(1H-indol-3-yl)-4-phenylthiazole , a potent pharmacophore for kinase inhibition.[1]

-

Chiral Alcohols: Asymmetric transfer hydrogenation affords chiral 1-(1H-indol-3-yl)-2-phenylethanol , useful in enantioselective bioassays.[1]

References

-

Synthesis & Regioselectivity

- Title: "Regioselective alkylation of indoles with alpha-halo ketones."

-

Source:Journal of Organic Chemistry (General methodology reference for C3 vs N1 alkylation).[1]

- Context: Establishes the preference for C3

-

Compound Data

-

Applications (Thiazoles)

Sources

Metabolic Stability of 2-(1H-indol-3-yl)-1-phenylethanone Scaffolds

Content Type: Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary: The Stability Paradox

The 2-(1H-indol-3-yl)-1-phenylethanone scaffold represents a privileged structure in drug discovery, serving as a core pharmacophore for anticancer (tubulin polymerization inhibitors), antiviral, and anti-inflammatory agents. However, its utility is frequently compromised by a "dual-threat" metabolic liability profile:

-

Rapid Carbonyl Reduction: The ketone bridge is highly susceptible to cytosolic reductases, converting the achiral parent into a chiral alcohol, often altering potency and selectivity.

-

Indole Bioactivation: The electron-rich indole ring, particularly at C3, can undergo P450-mediated dehydrogenation to form reactive electrophilic intermediates (3-methyleneindolenine), posing a toxicity risk.[1][2]

This guide provides a mechanistic breakdown of these pathways, validated assessment protocols, and structural optimization strategies to enhance metabolic stability.

Metabolic Liability Analysis (Mechanistic SAR)

To optimize this scaffold, one must first map the Sites of Metabolism (SOM). The molecule consists of two aromatic systems linked by an ethanone bridge.

The Metabolic Map

The following diagram illustrates the primary metabolic fates of the scaffold, distinguishing between Phase I oxidation (microsomal) and reduction (cytosolic).

Figure 1: Metabolic divergence of the scaffold. Note that standard microsomal stability assays may underestimate clearance by missing the cytosolic reductase pathway (Red).

Detailed Liability Breakdown

| Site of Metabolism | Mechanism | Enzyme System | Risk Level | Mitigation Strategy |

| Ketone (C=O) | Stereoselective reduction to alcohol. | AKR (Aldo-keto reductases), CBR (Carbonyl reductases). | High | Steric hindrance ( |

| Indole C2 | Hydroxylation followed by tautomerization to oxindole. | CYP450 (Isoforms 2C19, 3A4). | Medium | C2-substitution (e.g., -CH3, -F) or electron-withdrawing groups on the indole ring.[3] |

| Indole N1 | N-Glucuronidation or N-dealkylation (if substituted). | UGTs / CYP450.[4] | Medium | N-methylation or steric bulk to block UGT access. |

| Methylene Bridge | CYP450.[1][2][4][5][6][7] | Critical | Introduction of gem-dimethyl groups or cyclization (spiro-rings). |

Experimental Assessment Protocols

Critical Causality: Standard microsomal stability assays (using liver microsomes + NADPH) are insufficient for this scaffold. They contain CYP450s but lack the cytosolic fraction where ketone reductases (AKR/CBR) reside.

Recommendation: You must use S9 Fraction (contains both microsomes and cytosol) or Cryopreserved Hepatocytes to accurately predict in vivo clearance (

Protocol: S9 Fraction Stability Assay (Self-Validating)

Objective: Determine intrinsic clearance (

Materials:

-

Pooled Liver S9 fraction (Human/Rat).

-

Cofactors: NADPH (for CYPs) AND UDPGA/PAPS (if Phase II assessment is desired), though S9 is often fortified only with NADPH/UDPGA. Note: Endogenous NADH in S9 is usually sufficient for reductases, but adding NADH is recommended for robustness.

-

Test Compound (10 mM DMSO stock).

-

Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

-

Preparation:

-

Prepare Reaction Buffer : 100 mM Potassium Phosphate (pH 7.4).

-

Prepare Cofactor Mix : 2 mM NADPH + 2 mM NADH (final concentration).

-

Prepare Substrate Solution : Dilute test compound to 1

M in Reaction Buffer (0.1% DMSO final).

-

-

Incubation (The "Start" Trigger):

-

Pre-incubate S9 fraction (1 mg protein/mL) with Substrate Solution at 37°C for 5 minutes.

-

Initiate reaction by adding Cofactor Mix.

-

Control Arm: Incubate without cofactors to assess chemical stability.

-

-

Sampling & Quenching:

-

At time points

min, remove 50 -

Immediately dispense into 200

L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min, 4°C).

-

Analyze supernatant via LC-MS/MS. Monitor transitions for Parent, Alcohol metabolite (+2 Da), and Oxindole (+16 Da).

-

Data Calculation:

Plot

Structural Optimization Strategies

When high clearance is observed, apply the following medicinal chemistry strategies to block metabolic soft spots without destroying biological activity.

Decision Tree for Optimization

Figure 2: Strategic decision tree for scaffold optimization based on metabolite identification.

Specific Modifications

-

Blocking Ketone Reduction:

- -Methylation: Introducing a methyl group at the methylene bridge (forming a chiral center, if not already present) sterically hinders the approach of hydride from NADPH.

-

Cyclization: Constraining the ketone into a ring system (e.g., indanone fusion) can alter the geometry, making it a poor substrate for reductases.

-

Preventing Indole Bioactivation (The "SPD-304" Lesson):

-

Research on the TNF-

inhibitor SPD-304 revealed that 3-alkylindoles can undergo dehydrogenation to form toxic 3-methyleneindolenine intermediates.[1][2] -

Solution: Substitution at the benzylic position (the methylene group attached to Indole-C3) prevents the abstraction of the proton required for this dehydrogenation. Replacing the -CH2- with -C(Me)2- or -CH(CF3)- effectively shuts down this toxophore pathway.

-

-

Indole C2 Protection:

-

Substitution at C2 (e.g., Methyl, Phenyl) prevents oxidation to oxindole. However, ensure this does not clash with the target binding pocket.

-

References

-

Dalvie, D. et al. (2002). Metabolism of the indole-3-acetic acid derivative, zafirlukast, in human liver microsomes.Drug Metabolism and Disposition .[4] Link

-

Kalgutkar, A. S. et al. (2008). Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-

Inhibitor: Dehydrogenation and Inactivation of CYP3A4.[1][2]Chemical Research in Toxicology . Link -

Höffken, H. W. et al. (2006). Enantioselective reduction of acetophenone to (S)-1-phenylethanol by the novel (S)-1-phenylethanol dehydrogenase.[8]Applied Microbiology and Biotechnology . Link

-

Zhang, M. et al. (2018). Design and synthesis of 2-(1H-indol-3-yl)-1-phenylethanone derivatives as novel tubulin polymerization inhibitors.European Journal of Medicinal Chemistry . Link

-

Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.Elsevier Science . Link

Sources

- 1. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Friedel-Crafts acylation protocol for 2-(1H-indol-3-yl)-1-phenylethanone

Application Note: High-Selectivity Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone via Lewis Acid-Catalyzed Friedel-Crafts Phenacylation

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole).

CAS Registry Number: 1201-26-9

Molecular Formula:

Technical Clarification (Crucial): While the request specifies a "Friedel-Crafts Acylation," the structural requirement of the target molecule dictates a Friedel-Crafts Alkylation (specifically, phenacylation).

-

Acylation of indole typically yields 3-acylindoles (

). -

Alkylation with

-haloacetophenones yields the desired 3-phenacylindole (

This protocol details the Indium(III) Chloride (

Mechanistic Pathway & Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] Indole is an electron-rich heterocycle (

Why Indium(III) Chloride (

-

Soft Lewis Acid:

effectively activates the alkyl halide (phenacyl bromide) without coordinating too strongly to the indole nitrogen, which would deactivate the ring.[2] -

Chemostability: Unlike

,

Reaction Scheme & Mechanism (Graphviz)